molecular formula C19H17F5N2O B4996853 1-(pentafluorobenzoyl)-4-(2-phenylethyl)piperazine

1-(pentafluorobenzoyl)-4-(2-phenylethyl)piperazine

Cat. No. B4996853
M. Wt: 384.3 g/mol
InChI Key: WVFYBWPPHBLHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pentafluorobenzoyl)-4-(2-phenylethyl)piperazine (PBPEP) is a chemical compound that has been extensively studied for its potential applications in scientific research. PBPEP is a piperazine derivative that has a unique chemical structure, which makes it an interesting molecule for studying its mechanism of action and biological effects.

Mechanism of Action

1-(pentafluorobenzoyl)-4-(2-phenylethyl)piperazine is known to interact with various biological targets, including enzymes, receptors, and ion channels. The exact mechanism of action of this compound is not fully understood, but it is believed to interact with these targets through a variety of mechanisms, including binding to active sites, allosteric modulation, and inhibition of enzymatic activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can affect the behavior of animals, including reducing anxiety-like behavior and increasing locomotor activity.

Advantages and Limitations for Lab Experiments

1-(pentafluorobenzoyl)-4-(2-phenylethyl)piperazine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are also limitations to using this compound in laboratory experiments. Its mechanism of action is not fully understood, and its effects on different biological targets may be unpredictable.

Future Directions

There are several potential future directions for research on 1-(pentafluorobenzoyl)-4-(2-phenylethyl)piperazine. One area of research could focus on further elucidating its mechanism of action and identifying its biological targets. Another area of research could focus on developing new fluorescent probes based on this compound for detecting the presence of metal ions in biological samples. Additionally, this compound could be further studied for its potential applications in drug discovery and development.

Synthesis Methods

1-(pentafluorobenzoyl)-4-(2-phenylethyl)piperazine can be synthesized using various methods, including the reaction of pentafluorobenzoyl chloride with 1-(4-piperidyl)propane-2-ol followed by the reaction with 2-phenylethylamine. The resulting compound is then purified using chromatography methods.

Scientific Research Applications

1-(pentafluorobenzoyl)-4-(2-phenylethyl)piperazine has been used in various scientific research studies due to its unique chemical structure and potential biological effects. This compound has been studied for its potential use as a fluorescent probe for detecting the presence of metal ions in biological samples. It has also been studied for its potential applications in the field of drug discovery and development.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F5N2O/c20-14-13(15(21)17(23)18(24)16(14)22)19(27)26-10-8-25(9-11-26)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFYBWPPHBLHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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